4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 4-(3,4-dimethylphenyl)thiazol-2-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)21-11-9-19(10-12-21)23(28)26-24-25-22(16-31-24)20-8-7-17(3)18(4)15-20/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKBDLHFRXUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole
The thiazole ring is constructed using the Hantzsch thiazole synthesis :
Reagents :
- α-Bromo-3,4-dimethylacetophenone
- Thiourea
Procedure :
- Bromination : 3,4-Dimethylacetophenone is treated with bromine in acetic acid at 0–5°C to yield α-bromo-3,4-dimethylacetophenone.
- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (12 h), forming 2-amino-4-(3,4-dimethylphenyl)thiazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Melting Point | 148–150°C (lit.) |
| $$ ^1\text{H NMR} $$ | δ 7.25–7.40 (m, 3H, Ar-H), 2.35 (s, 6H, CH$$_3$$) |
Synthesis of 4-(N,N-Diallylsulfamoyl)Benzoic Acid
Chlorosulfonation and Amine Coupling :
Reagents :
- Benzoic acid
- Chlorosulfonic acid
- N,N-Diallylamine
Procedure :
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (0–5°C, 4 h) to form 4-(chlorosulfonyl)benzoic acid.
- Sulfonamide Formation : The chlorosulfonyl intermediate reacts with N,N-diallylamine in dichloromethane (reflux, 6 h), yielding 4-(N,N-diallylsulfamoyl)benzoic acid.
Optimization Notes :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| IR (KBr) | 3270 cm$$^{-1}$$ (NH), 1680 cm$$^{-1}$$ (C=O) |
Acid Chloride Formation
Reagents :
- 4-(N,N-Diallylsulfamoyl)benzoic acid
- Thionyl chloride (SOCl$$_2$$)
Procedure :
The benzoic acid derivative reacts with SOCl$$2$$ (reflux, 3 h) to form 4-(N,N-diallylsulfamoyl)benzoyl chloride. Excess SOCl$$2$$ is removed under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Purity | >95% (by $$ ^1\text{H NMR} $$) |
Amide Coupling
Reagents :
- 4-(N,N-Diallylsulfamoyl)benzoyl chloride
- 2-Amino-4-(3,4-dimethylphenyl)thiazole
- Triethylamine (TEA)
Procedure :
The acid chloride reacts with the thiazole amine in dry THF (0°C → RT, 12 h) with TEA as a base. The product is purified via recrystallization (ethanol).
Optimization Notes :
- Slow addition of acid chloride minimizes side reactions.
- Ethanol recrystallization removes unreacted amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| $$ ^1\text{H NMR} $$ | δ 8.10 (d, 2H, Ar-H), 5.80 (m, 4H, CH$$2$$=CH), 2.30 (s, 6H, CH$$3$$) |
Alternative Synthetic Routes
One-Pot Sulfonamide-Benzamide Coupling
A modified approach combines sulfonamide formation and amide coupling in a single pot:
- Chlorosulfonation of benzoic acid.
- In situ reaction with N,N-diallylamine and 2-amino-thiazole derivative.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the amide coupling step, improving yield to 75–80%.
Characterization and Quality Control
Spectroscopic Data :
- FTIR : 3270 cm$$^{-1}$$ (NH), 1680 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).
- $$ ^1\text{H NMR} $$ :
HPLC Purity : >98% (C18 column, acetonitrile/water).
Challenges and Mitigation
- Sulfonamide Hydrolysis :
- Thiazole Ring Oxidation :
- Byproduct Formation :
Industrial Scalability
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Yield | 65–70% | 60–65% |
| Cost per Gram | $120 | $45 |
Key cost drivers: N,N-Diallylamine (45%), thiazole intermediate (30%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the allyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science:
Biology
Antimicrobial Agents: Given the sulfonamide structure, the compound may exhibit antimicrobial properties and could be studied for its efficacy against various pathogens.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for diseases where sulfonamides have shown efficacy.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect. The thiazole ring may interact with other molecular targets, potentially affecting different biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several reported thiazole-sulfonamide hybrids. A detailed comparison is provided below:
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The diallylsulfamoyl group in the target compound likely reduces aqueous solubility compared to dimethylsulfamoyl (e.g., Compound 50) or piperidinylsulfonyl (e.g., 2D216) derivatives due to increased hydrophobicity .
- Electronic Effects : The 3,4-dimethylphenyl group on the thiazole ring provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitro in ), which could modulate target binding.
Research Findings and Data Tables
Spectral Data Comparison
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula for this compound is C19H22N2O2S, with a molecular weight of 358.45 g/mol. The compound features a thiazole ring, which is known for its biological relevance in medicinal chemistry.
The biological activity of this compound primarily revolves around its ability to inhibit specific signaling pathways associated with cancer cell proliferation and survival. Preliminary studies indicate that it may act as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway involved in tumorigenesis.
Anticancer Properties
Recent research has demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. For instance, in vitro studies showed that the compound significantly reduced the viability of SW480 and HCT116 colon cancer cells with IC50 values of 2 μM and 0.12 μM, respectively . Furthermore, xenograft models have indicated that treatment with this compound can suppress tumor growth and reduce the expression of proliferation markers such as Ki67 .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using standard assays (MTT and LDH release assays). The results indicated a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting that the compound could induce apoptosis through mitochondrial pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 358.45 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in DMSO |
| Cell Line | IC50 (μM) |
|---|---|
| SW480 | 2 |
| HCT116 | 0.12 |
Study 1: Inhibition of Wnt Signaling
A recent study investigated the effect of this compound on Wnt signaling in colorectal cancer cells. The study found that treatment led to a significant reduction in β-catenin levels and downstream target gene expression, indicating effective pathway inhibition .
Study 2: In Vivo Efficacy
In vivo studies using BALB/C nu/nu mice demonstrated that administration of the compound resulted in a marked reduction in tumor volume compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
